molecular formula C10H10N2O3S B13883496 Cinnolin-4-ylmethyl methanesulfonate

Cinnolin-4-ylmethyl methanesulfonate

Cat. No.: B13883496
M. Wt: 238.27 g/mol
InChI Key: ZAYHDXILDOGFII-UHFFFAOYSA-N
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Description

Methanesulfonate esters are a class of organosulfur compounds characterized by the presence of a methanesulfonyl group (-SO₃CH₃) attached to an organic moiety. These compounds are widely utilized in organic synthesis as alkylating agents, intermediates in polymerization, and biochemical research tools.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

cinnolin-4-ylmethyl methanesulfonate

InChI

InChI=1S/C10H10N2O3S/c1-16(13,14)15-7-8-6-11-12-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3

InChI Key

ZAYHDXILDOGFII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CN=NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the functionalization of the cinnoline core at the 4-position with a methanesulfonate (mesylate) group attached via a methylene linker. This is generally achieved by first preparing the cinnolin-4-ylmethanol intermediate, followed by conversion to the methanesulfonate ester using methanesulfonyl chloride or methanesulfonic acid derivatives.

Stepwise Preparation Procedure

Step 1: Synthesis of Cinnolin-4-ylmethanol

  • The cinnolin-4-ylmethanol intermediate is synthesized by reduction or substitution reactions on appropriately substituted cinnoline precursors.
  • For example, a precursor such as cinnolin-4(1H)-one can be reduced using suitable reducing agents to yield cinnolin-4-ylmethanol.
  • Alternative routes involve nucleophilic substitution on halomethylated cinnoline derivatives.

Step 2: Conversion to this compound

  • The hydroxyl group of cinnolin-4-ylmethanol is converted to a mesylate ester by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
  • The reaction is typically carried out in anhydrous solvents like dichloromethane at low temperatures (0 °C to room temperature) to avoid side reactions.
  • The product is isolated by aqueous workup and purified by column chromatography or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Reference
Synthesis of cinnolin-4-ylmethanol Reduction of cinnolin-4(1H)-one with NaBH4 or LiAlH4 Ethanol or THF 0 °C to RT 2–4 hours 70–85
Mesylation of cinnolin-4-ylmethanol Methanesulfonyl chloride, triethylamine Dichloromethane 0 °C to RT 1–3 hours 75–90

Alternative Synthetic Routes

  • Metal-Catalyzed Cyclization: Rhodium(III)-catalyzed cascade oxidative coupling of Boc-arylhydrazines and alkynes provides an efficient route to cinnoline derivatives, which can be further functionalized to the methanesulfonate ester.
  • Visible-Light Assisted Synthesis: Base-catalyzed, visible-light-assisted one-pot synthesis of cinnoline derivatives offers a green chemistry approach to the cinnoline core, which can be subsequently converted to methanesulfonate derivatives.
  • Halomethylation Followed by Substitution: Introduction of halomethyl groups at the 4-position of cinnoline followed by nucleophilic substitution with methanesulfonate salts or direct mesylation of hydroxymethyl intermediates.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show characteristic methylene protons adjacent to the mesylate group with chemical shifts around 4.5–5.0 ppm, while aromatic protons of the cinnoline ring appear between 6.5–8.0 ppm.
  • Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of this compound.
  • Infrared Spectroscopy (IR): Strong absorption bands near 1350 and 1170 cm^-1 indicate the presence of the sulfonate ester group.
  • Melting Point: Purified compounds typically exhibit sharp melting points consistent with literature values, confirming purity.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Limitations Reference
Direct Mesylation Methanesulfonyl chloride, base High yield, straightforward Requires dry conditions
Metal-Catalyzed Cyclization Rh(III) catalyst, Boc-arylhydrazines, alkynes Broad substrate scope, stereoselective Catalyst cost, reaction complexity
Visible-Light Base Catalysis Piperidine, LED irradiation Green chemistry, mild conditions Longer reaction times
Halomethylation + Substitution Halomethyl cinnoline, mesylate salts Alternative route, versatile Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

Cinnolin-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The cinnoline ring can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives of cinnoline.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cinnoline derivatives.

    Oxidation: Formation of oxidized cinnoline products.

    Reduction: Formation of reduced cinnoline derivatives.

Scientific Research Applications

Cinnolin-4-ylmethyl methanesulfonate has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and anticancer properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cinnolin-4-ylmethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting their function and activity.

Comparison with Similar Compounds

Comparative Analysis of Methanesulfonate Derivatives

Lead Methanesulfonate

  • Structure : Aqueous solution of lead(II) methanesulfonate.
  • Physical Properties : Colorless liquid, stable under standard conditions, corrosive to metals .
  • Hazards :
    • Acute toxicity via inhalation or ingestion, affecting the central nervous system (CNS) and blood.
    • Severe eye and skin irritation; releases toxic sulfur oxides and metal fumes upon decomposition .
  • Applications : Industrial electroplating and metal surface treatment.

Ethyl Methanesulfonate

  • Structure: Methanesulfonate ester of ethanol.
  • Physical Properties : Colorless liquid, molecular weight 124.16 g/mol .
  • Hazards: Classified as a carcinogen (IARC), mutagen, and teratogen. Causes DNA alkylation, leading to genetic mutations .
  • Applications : Experimental mutagenesis in biochemical research .

trans-4-Methylcyclohexanol Methanesulfonate

  • Structure: Methanesulfonate ester of trans-4-methylcyclohexanol.
  • Physical Properties : Molecular weight 192.28 g/mol; typically synthesized as a high-purity intermediate (96% purity) .
  • Applications: Likely used in stereoselective organic synthesis due to its cyclohexanol backbone .

Cinnolin-4-ylmethyl Methanesulfonate (Hypothetical Analysis)

  • Structure: Methanesulfonate ester of cinnolin-4-ylmethanol (aromatic heterocycle).
  • Inferred Properties: Reactivity: The cinnoline ring (a nitrogen-containing heterocycle) may enhance electrophilicity compared to aliphatic methanesulfonates, increasing alkylation efficiency. Stability: Aromatic systems often improve thermal stability; however, decomposition under fire conditions may release sulfur oxides akin to lead methanesulfonate . Toxicity: Potential CNS toxicity similar to lead methanesulfonate, but mutagenicity risks depend on alkylation targets .

Tabulated Comparison of Key Properties

Property Lead Methanesulfonate Ethyl Methanesulfonate trans-4-Methylcyclohexanol Methanesulfonate This compound (Inferred)
Physical State Colorless liquid Colorless liquid Likely solid or viscous liquid Solid or low-melting point liquid
Molecular Weight (g/mol) Not reported 124.16 192.28 ~220–250 (estimated)
Primary Hazards Corrosive, CNS toxicity Carcinogen, mutagen Not specified Potential CNS toxicity, mutagenicity
Applications Industrial processes Biochemical research Synthetic intermediate Pharmaceutical synthesis, alkylation agent

Research Findings and Mechanistic Insights

  • Reactivity with Nucleophiles: Ethyl methanesulfonate’s mutagenicity arises from its ability to alkylate DNA bases like guanine .
  • Polymerization Role: Methanesulfonate salts (e.g., zwitterionic initiators) facilitate ethyl cyanoacrylate polymerization, suggesting that cinnolinyl derivatives could act as catalysts in specialized polymer systems .
  • Thermal Stability : Lead methanesulfonate’s decomposition under fire conditions highlights the need for controlled storage environments for all methanesulfonates .

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